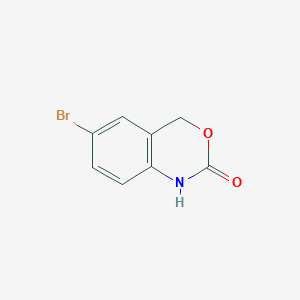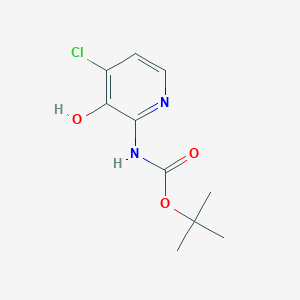
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone involves various chemical reactions and starting materials. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another related compound, a carbon-14 labeled trifluoro-butanone, was prepared through a six-step radioactive synthesis starting from bromoacetic acid . Additionally, a complex piperidinthione derivative was obtained by reacting 2-thienoyltrifluoroacetone with a cyanothioacetamide derivative . In a different approach, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone was synthesized from p-chloroaniline and ethyl trifluoroacetate, leading to various aminothiazole derivatives with potential antibacterial and antifungal activities .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of chlorophenyl and trifluoromethyl groups, which influence their physical and chemical properties. For example, the crystal structure of a related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, was determined by X-ray diffraction, revealing specific ring conformations and intermolecular hydrogen bonding . Similarly, the structure of bis(chlorophenyl) but-2-ene-1,4-dione was analyzed, showing interactions between chlorine atoms in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with some undergoing further functionalization. For instance, the aminothiazole derivatives were obtained through reactions involving urea formation and subsequent reactions with aryl halides . The polyfunctionalized benzophenones and dihydroxanthones were synthesized from chromones in reactions with malononitrile derivatives . These reactions highlight the versatility of the trifluoroethanone core in synthesizing a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The fluorinated polyimides derived from the diamine monomer exhibit good solubility in polar organic solvents and have high thermal stability, as indicated by their glass transition temperatures and thermal degradation points . The specific activity and radiochemical purity of the carbon-14 labeled compound were determined, which are critical parameters for its use in radiolabeling studies . The mechanical properties of the polymers, such as tensile strength and modulus, are also noteworthy .
科学的研究の応用
Antibacterial and Antifungal Applications
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone demonstrates significant applications in the synthesis of compounds with antibacterial and antifungal properties. A study by Sujatha, Shilpa, and Gani (2019) synthesized derivatives of this compound and tested them against various bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, B. subtilis, and C. albicans. The synthesized compounds showed notable antibacterial and antifungal activity, highlighting the potential of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Alzheimer’s Disease Treatment Research
This compound has been investigated in the context of Alzheimer’s disease treatment. Wolf (2008) researched the process of preparing 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, a cholinesterase inhibitor studied for Alzheimer's disease treatment. The study focused on optimizing the production process, highlighting the role of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone derivatives in pharmaceutical research (Wolf, 2008).
Chemical Synthesis and Reactions
The compound is also significant in various chemical synthesis and reaction studies. For instance, Protti, Fagnoni, Mella, and Albini (2004) explored the photochemistry of related compounds, leading to the generation of aryl cations with potential applications in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
特性
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPQUENOGZXOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059807 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
321-37-9 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 321-37-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoro-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

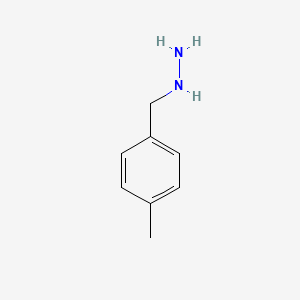
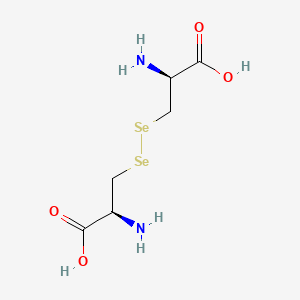

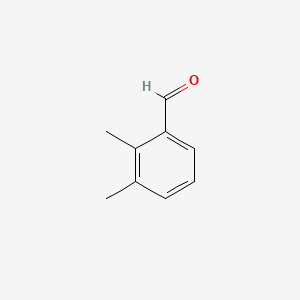
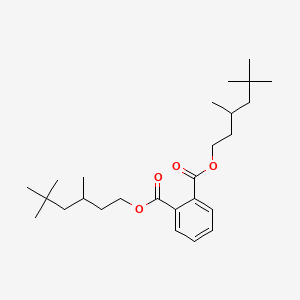
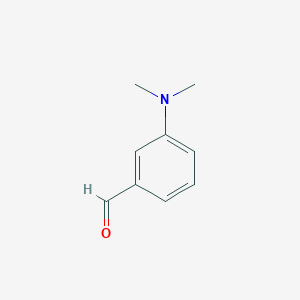
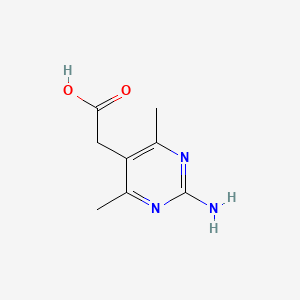


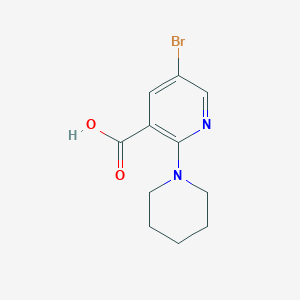
![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)
